molecular formula C15H22BrClN2O2 B2405871 Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride CAS No. 2241130-41-4

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B2405871
CAS No.: 2241130-41-4
M. Wt: 377.71
InChI Key: KZRHGSHJPXYRGR-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C15H21BrN2O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl group and the tert-butyl ester group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while hydrolysis of the tert-butyl ester group produces the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromophenyl substituent can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2.ClH/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10;/h4-7,12-13H,8-9,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRHGSHJPXYRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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